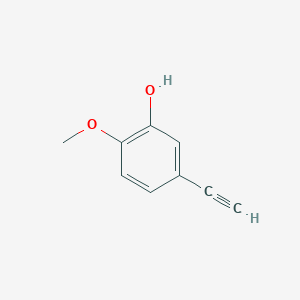

5-Ethynyl-2-methoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O2 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

5-ethynyl-2-methoxyphenol |

InChI |

InChI=1S/C9H8O2/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6,10H,2H3 |

InChI Key |

ZZLUNXFWWXMOKF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethynyl 2 Methoxyphenol and Analogues

Direct Synthetic Routes to 5-Ethynyl-2-methoxyphenol

Direct synthesis of this compound is achieved through several primary methods, each with distinct precursors and catalytic systems. These routes are centered on the formation of the carbon-carbon triple bond on the 2-methoxyphenol core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) with Halogenated Precursors to Introduce the Ethynyl (B1212043) Moiety

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of arylalkynes, including this compound. wikipedia.orglibretexts.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The process requires a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. libretexts.org

The synthesis begins with a halogenated precursor, typically 5-bromo-2-methoxyphenol or 5-iodo-2-methoxyphenol. The higher reactivity of the carbon-iodine bond often makes the iodo-substituted precursor preferable for achieving milder reaction conditions. libretexts.org The ethynyl group is introduced using a terminal alkyne, such as trimethylsilylacetylene (TMSA). The trimethylsilyl group serves as a protecting group that is typically removed in situ or in a subsequent step.

The catalytic cycle involves two interconnected processes. The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. libretexts.org The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. researchgate.net A final reductive elimination step yields the desired product, this compound, and regenerates the Pd(0) catalyst. libretexts.orgresearchgate.net

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 5-Iodo-2-methoxyphenol | Electrophile |

| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophile Source |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary Catalyst |

| Copper Cocatalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (Et₃N) | Neutralizes HX byproduct |

| Solvent | Toluene or DMF | Reaction Medium |

This table presents a generalized set of conditions. Specific optimizations are common in practice.

Precursor Transformation Strategies (e.g., from 5-(2',2'-dibromoethenyl)-2-methoxyphenol via Dehalogenation)

An alternative to direct coupling is the transformation of a pre-installed functional group. One such method involves the dehalogenation of a 5-(2',2'-dibromoethenyl)-2-methoxyphenol precursor. This strategy is an application of the Corey-Fuchs reaction.

The synthesis starts with an aldehyde, 5-formyl-2-methoxyphenol (a derivative of vanillin). This aldehyde is reacted with carbon tetrabromide and triphenylphosphine to generate the 5-(2',2'-dibromoethenyl)-2-methoxyphenol intermediate. In the final step, this intermediate is treated with a strong base, such as n-butyllithium, at low temperatures. The base induces a dehalogenation and rearrangement process, resulting in the formation of the terminal alkyne, this compound.

Copper-Catalyzed Alkyne Coupling Approaches

While the Sonogashira reaction is palladium- and copper-cocatalyzed, other methods rely primarily on copper catalysis for C-C bond formation. mdpi.com Copper-catalyzed reactions can be used for both the homocoupling and heterocoupling of terminal alkynes. jetir.org For the synthesis of this compound, a copper-catalyzed cross-coupling reaction would involve a 5-substituted-2-methoxyphenol derivative. These reactions are valuable due to copper's lower cost and toxicity compared to palladium. libretexts.org The mechanism often involves the formation of copper carbene intermediates or copper acetylides that facilitate the coupling process. mdpi.com

Guaiacol (B22219) and Phenol (B47542) Derivatives as Starting Materials for Analogous Structures

The synthesis of this compound analogues relies on the availability of appropriately substituted phenolic starting materials. Guaiacol (2-methoxyphenol) and its derivatives are key building blocks. nih.govnih.gov

Regioselective Functionalization of 2-Methoxyphenol Derivatives

To prepare the necessary precursors for the coupling reactions described above, guaiacol must be selectively functionalized, typically at the C5 position (para to the hydroxyl group). The directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, both being ortho, para-directing, must be controlled to achieve the desired regioselectivity.

Halogenation is a common functionalization step. For instance, the bromination of guaiacol can be directed to the 5-position. One method involves protecting the phenolic hydroxyl group as an acetate ester before performing bromination with bromine and iron powder catalyst. chemicalbook.com Subsequent deacetylation yields 5-bromo-2-methoxyphenol. chemicalbook.com Another approach uses N-bromosuccinimide (NBS) in acetonitrile, which can also yield the desired 5-bromo-guaiacol. chemicalbook.com Careful control of reaction conditions is crucial to prevent the formation of di- or polyhalogenated products. nih.gov

Table 2: Regioselective Bromination of Guaiacol

| Reagent(s) | Position of Bromination | Product |

|---|---|---|

| Acetic Anhydride, then Br₂/Fe | 5-position | 5-Bromo-2-methoxyphenol |

This table illustrates common methods for achieving regioselectivity in the bromination of guaiacol.

Introduction of the Ethynyl Group onto Substituted Phenols

The methods used to introduce an ethynyl group onto the 2-methoxyphenol scaffold are broadly applicable to a wide range of other substituted phenols. wikipedia.orgnih.govoregonstate.edu The Sonogashira reaction, for example, is highly versatile and tolerates a variety of functional groups on the phenolic ring. libretexts.org This allows for the synthesis of a diverse library of ethynyl-substituted phenol analogues.

The reactivity of the aryl halide in these cross-coupling reactions is influenced by the electronic nature of the substituents on the phenol ring. rsc.org Electron-withdrawing groups can increase the rate of oxidative addition to the palladium center, while electron-donating groups may have the opposite effect. The choice of palladium catalyst, ligand, base, and solvent can be optimized to accommodate these differences and achieve high yields for a wide array of substituted phenolic substrates. rsc.orgnih.gov This adaptability makes palladium-catalyzed cross-coupling a powerful tool for creating complex phenol-containing molecules from readily available starting materials. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for High-Yield Synthesis

Ligand Design and Solvent Effects in Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, is intimately linked to the ligand coordinated to the palladium center and the solvent system used. These factors influence the stability, activity, and selectivity of the catalyst.

Ligand Design: The ligand plays a crucial role in the catalytic cycle. It stabilizes the palladium complex, influences the rate of oxidative addition and reductive elimination, and can prevent the formation of inactive palladium black. libretexts.org For Sonogashira couplings, phosphine ligands are commonly employed.

Electron-rich and Bulky Ligands: Ligands that are both electron-rich and sterically bulky have been shown to enhance the efficiency of Sonogashira reactions. Electron-rich phosphines increase the electron density on the palladium atom, which can facilitate the rate-determining oxidative addition step. libretexts.org Steric bulk can promote the dissociation of ligands to generate a coordinatively unsaturated, active catalytic species. libretexts.org Examples of such effective ligands include tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃). acs.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They are strong σ-donors and form very stable complexes with palladium, often leading to higher catalyst activity and longevity compared to traditional phosphine ligands. libretexts.org These characteristics can be advantageous in the synthesis of this compound, potentially allowing for lower catalyst loadings and reactions with less reactive aryl chlorides. libretexts.org

Solvent Effects: The solvent can significantly impact the reaction rate, yield, and even selectivity of a cross-coupling reaction by influencing the solubility of reactants, the stability of the catalyst, and the stabilization of intermediates in the catalytic cycle. lucp.net

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) are frequently used in Sonogashira reactions. DMF's high polarity and coordinating ability can help dissolve the various reaction components and its high electron-donating capacity is thought to facilitate the deprotonation of the alkyne. lucp.netbeilstein-journals.org However, in some cases, coordinating solvents like DMF can compete with other ligands for a site on the palladium catalyst, potentially slowing the reaction. lucp.net

Nonpolar Solvents: Aromatic hydrocarbons such as toluene are also effective solvents. In certain systems, nonpolar solvents have been shown to provide better yields than polar aprotic ones. This can occur if the polar solvent displaces a necessary ligand from the active palladium complex. lucp.net

Green Solvents: In line with the principles of sustainable chemistry, efforts have been made to replace traditional organic solvents. Aqueous media and bio-derived solvents like Cyrene™ have been explored for Sonogashira reactions. kaust.edu.sabeilstein-journals.org Successful couplings in water or solvent-free conditions have been reported, often requiring specific catalyst and ligand systems designed to function in these environments. kaust.edu.sa

The following table summarizes the general effects of different ligand and solvent types on Sonogashira cross-coupling reactions, which are applicable to the synthesis of this compound.

| Factor | Type | General Effect on Sonogashira Coupling | Example |

|---|---|---|---|

| Ligand | Bulky, Electron-Rich Phosphines | Increases reaction rate by promoting oxidative addition and catalyst turnover. libretexts.org | P(t-Bu)₃, PCy₃ acs.org |

| N-Heterocyclic Carbenes (NHCs) | Forms highly stable and active catalysts, often allowing for lower catalyst loading and use of less reactive substrates. libretexts.org | IMes, SIMes | |

| Solvent | Polar Aprotic | Good solubility for reactants and catalysts; can accelerate reaction by stabilizing polar intermediates. lucp.net | DMF, Acetonitrile beilstein-journals.org |

| Nonpolar | Effective in cases where coordinating solvents might inhibit the catalyst. lucp.net | Toluene, Benzene (B151609) | |

| Aqueous/Green | Reduces environmental impact; requires specifically designed catalyst systems. kaust.edu.sa | Water, Ethanol/Water mixtures, Cyrene™ beilstein-journals.org |

Stereochemical Considerations in Ethynyl Group Introduction

When considering the synthesis of this compound via a cross-coupling reaction, the term "stereochemistry" primarily relates to the concept of regioselectivity rather than the formation of chiral centers.

The molecule this compound is achiral; it does not possess a stereocenter and therefore does not have enantiomers or diastereomers. The Sonogashira coupling reaction itself does not generate a new stereocenter when forming the C(sp²)-C(sp) bond. Furthermore, if the starting materials contain stereocenters, their configuration is typically retained in the final product. libretexts.org

The critical consideration in the synthesis of a specific isomer like this compound is regioselectivity . This becomes particularly important if the starting material, a derivative of 2-methoxyphenol, has multiple potential sites for the cross-coupling reaction to occur. For instance, a dihalogenated guaiacol derivative could undergo coupling at different positions.

The regiochemical outcome of the Sonogashira reaction is governed by several factors:

Nature of the Halide: The reactivity of the aryl halide in the oxidative addition step follows the general trend: I > OTf > Br >> Cl. wikipedia.org This predictable reactivity allows for selective coupling at one position over another in a di-halogenated substrate containing different halogens. For example, in a bromo-iodo-substituted precursor, the coupling will preferentially occur at the carbon-iodine bond. libretexts.org

Steric Hindrance: The ethynyl group will preferentially add to the less sterically hindered position. A halide ortho to a bulky substituent will be less reactive than a halide in a more accessible position on the aromatic ring. rsc.org

Electronic Effects: The electronic properties of other substituents on the aromatic ring can influence the reactivity of potential coupling sites. Electron-withdrawing groups can increase the electrophilicity of the carbon-halide bond, potentially accelerating the oxidative addition step. researchgate.net

Chemical Reactivity and Transformation Pathways of 5 Ethynyl 2 Methoxyphenol

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond of the ethynyl (B1212043) group is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

Cycloaddition Reactions (e.g., "Click" Chemistry with Azides)

The terminal alkyne of 5-ethynyl-2-methoxyphenol can readily participate in [3+2] cycloaddition reactions, a cornerstone of "click chemistry." tcichemicals.com This type of reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is known for its high efficiency, selectivity, and mild reaction conditions. tcichemicals.combaseclick.eu It involves the reaction of the ethynyl group with an azide (B81097) to form a stable 1,2,3-triazole ring. tcichemicals.comimamu.edu.sa This methodology is widely used for creating complex molecules and for bioconjugation. tcichemicals.comnih.govjenabioscience.com

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. imamu.edu.sabeilstein-journals.org Nitrile oxides, for instance, react with alkynes to yield isoxazoles. imamu.edu.sa These reactions are often regioselective, leading to the preferential formation of one constitutional isomer. sctunisie.org

Table 1: Examples of Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Organic Azide | Copper(I) salt | 1,4-Disubstituted 1,2,3-triazole |

| This compound | Nitrile Oxide | Heat or catalyst | Substituted Isoxazole |

This table provides a generalized overview of potential cycloaddition reactions.

Hydration and Hydrofunctionalization Reactions

The ethynyl group can undergo hydration, which is the addition of a water molecule across the triple bond. This reaction typically requires a metal catalyst, such as a mercury or gold salt, and leads to the formation of a methyl ketone (acetophenone derivative) via an enol intermediate.

Hydrofunctionalization reactions involve the addition of other small molecules across the alkyne. For example, hydrothiolation, the addition of a thiol (R-SH), can lead to the formation of vinyl sulfides. The regioselectivity of this reaction (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and ligands. researchgate.net

Metal-Catalyzed Transformations (e.g., Hydrosilylation, Carbometalation)

Metal-catalyzed reactions are pivotal in expanding the synthetic utility of this compound.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond (Si-H) across the triple bond, catalyzed by transition metals, most commonly platinum complexes. nih.govlibretexts.orgresearchgate.net The reaction is highly versatile and can produce vinylsilanes, which are valuable intermediates in organic synthesis. libretexts.org The stereochemistry of the addition is typically cis, leading to the (E)-alkenylsilane. libretexts.org

Carbometalation: This process involves the addition of an organometallic reagent (R-M) across the alkyne. This creates a new carbon-carbon bond and a new organometallic species that can be further functionalized.

Coupling Reactions: The terminal alkyne is an excellent substrate for various cross-coupling reactions, such as the Sonogashira coupling. This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful method for forming carbon-carbon bonds. nih.gov

Oxidation and Reduction Pathways of the Ethynyl Group

The ethynyl group can be transformed through both oxidation and reduction reactions.

Oxidation: Oxidative coupling of terminal alkynes, often using a copper catalyst, can lead to the formation of diynes. researchgate.net More aggressive oxidation can cleave the triple bond.

Reduction: The ethynyl group can be selectively reduced. Hydrogenation over a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) will yield the corresponding cis-alkene, 5-vinyl-2-methoxyphenol. Complete reduction to an ethyl group (5-ethyl-2-methoxyphenol) can be achieved using catalysts like palladium on carbon under a hydrogen atmosphere. nih.gov

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can act as a nucleophile, allowing for transformations at the oxygen atom.

Etherification and Esterification Reactions

Etherification: The phenolic proton can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkyl halides or other electrophiles in a Williamson ether synthesis to form ethers. researchgate.net For example, reaction with allyl bromide would yield an allyl ether. researchgate.net

Esterification: Phenols can be converted to esters by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Direct esterification with a carboxylic acid often requires an acid catalyst and removal of water to drive the equilibrium. google.com A common laboratory method is the Schotten-Baumann reaction, which uses an acid chloride in the presence of a base.

Table 2: Common Etherification and Esterification Reactions

| Reaction Type | Reagent | Conditions | Product |

| Etherification | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Alkyl Phenyl Ether |

| Esterification | Acid Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine) | Phenyl Ester |

| Esterification | Carboxylic Acid (e.g., CH₃COOH) | Acid Catalyst (e.g., H₂SO₄) | Phenyl Ester |

This table illustrates typical reagents and conditions for modifying the phenolic hydroxyl group.

Phenol (B47542) Oxidation and Coupling Reactions

The phenolic hydroxyl group of this compound is susceptible to oxidation, a common reaction for phenols. This can lead to the formation of quinones or other oxidized derivatives. evitachem.com Furthermore, the phenol moiety can participate in oxidative coupling reactions. These reactions, often catalyzed by transition metal complexes, involve the coupling of two phenolic compounds to form C-C or C-O bonds. wikipedia.org

Oxidative coupling reactions of phenols can proceed through either inner-sphere or outer-sphere mechanisms. In an inner-sphere process, the phenol coordinates to a metal catalyst, forming a phenoxide complex which then undergoes electron transfer. wikipedia.org The resulting reactive intermediate can then couple with another phenol molecule. While radical-radical coupling is a possibility, it is more likely that a phenoxy radical adds to another phenol or phenoxide, followed by hydrogen atom abstraction and tautomerization. wikipedia.org The regioselectivity of these coupling reactions can be influenced by the substitution pattern on the aromatic ring.

| Reaction Type | Description | Potential Products |

| Phenol Oxidation | The hydroxyl group is oxidized. | Quinones, other oxidized derivatives evitachem.com |

| Oxidative Coupling | Two phenol molecules are joined. | Dimeric products with new C-C or C-O bonds wikipedia.org |

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and methoxy (B1213986) groups can act as hydrogen bond acceptors. These hydrogen bonding interactions can significantly influence the molecule's reactivity. pressbooks.pub Intramolecular hydrogen bonding between the hydroxyl and methoxy groups is possible, which can affect the acidity of the phenol and the reactivity of both functional groups.

Intermolecular hydrogen bonding with solvent molecules or other reagents can also play a crucial role. nih.gov For instance, in reactions involving the phenolic hydroxyl group, hydrogen bonding can stabilize transition states and influence reaction rates. nih.gov The presence of hydrogen bonds can also impact the conformation of the molecule, potentially affecting the accessibility of reactive sites. semanticscholar.org Studies on other phenolic compounds have shown that hydrogen bonding can enhance the oxidative reactivity of the molecule. nih.gov

Reactivity of the Methoxy Group

Demethylation and Ether Cleavage Reactions

The methoxy group can be cleaved through demethylation reactions to yield the corresponding catechol. This ether cleavage is typically achieved under strong acidic conditions, often with reagents like boron tribromide (BBr3) or hydroiodic acid (HI). researchgate.netmasterorganicchemistry.com The mechanism often involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the methyl group (an SN2-type reaction). masterorganicchemistry.com

Recent research has explored more moderate conditions for demethylation of aryl methyl ethers, such as using acidic concentrated lithium bromide (ACLB) solution. wisc.edu The ease of demethylation can be influenced by the electronic nature of other substituents on the aromatic ring.

| Reagent | Conditions | Description |

| Boron tribromide (BBr3) | Stoichiometric or sub-stoichiometric | A widely used and effective reagent for ether cleavage. researchgate.net |

| Hydroiodic acid (HI) | Strong acid | Cleaves ethers via an SN2 mechanism. masterorganicchemistry.com |

| Acidic Concentrated Lithium Bromide (ACLB) | Moderate (e.g., 1.5 M HCl, 110 °C) | An efficient method for demethylation of lignin-derived aromatics. wisc.edu |

Stability and Functional Group Compatibility

The methoxy group is generally stable under a variety of reaction conditions, making it a compatible functional group in many synthetic transformations. Its stability is attributed to the strong carbon-oxygen bond. However, its presence can influence the reactivity of other parts of the molecule. For example, the methoxy group is an electron-donating group, which can affect the regioselectivity of electrophilic aromatic substitution reactions. The compatibility of the methoxy group with various reagents is an important consideration in multi-step syntheses involving this compound.

Regioselectivity and Stereoselectivity in Complex Reaction Systems

In reactions where multiple products can be formed, the concepts of regioselectivity and stereoselectivity become critical. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. youtube.comkhanacademy.org For this compound, reactions involving the aromatic ring or the ethynyl group can lead to different regioisomers depending on the reaction conditions and the directing effects of the hydroxyl and methoxy substituents.

Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com While this compound itself is not chiral, reactions at the ethynyl group or other transformations could potentially create stereocenters. The stereochemical outcome of such reactions would be influenced by the steric and electronic environment around the reactive site. For instance, in addition reactions to the triple bond, syn or anti addition products could be formed. masterorganicchemistry.com The directing effects of the ortho- and meta-substituents (hydroxyl and methoxy groups) can play a significant role in controlling the stereoselectivity of such reactions. The interplay of steric hindrance and electronic effects often dictates the preferred stereochemical pathway. beilstein-journals.org

| Term | Definition | Relevance to this compound |

| Regioselectivity | The preference for one orientation of addition or substitution over another. youtube.comkhanacademy.org | Determines the position of substitution on the aromatic ring or addition to the ethynyl group. |

| Stereoselectivity | The preference for the formation of one stereoisomer over another. youtube.com | Becomes important in reactions that create new chiral centers from the molecule. |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethynyl 2 Methoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of molecular structures. uobasrah.edu.iq

High-resolution 1H (proton) and 13C NMR are the primary methods for the initial structural verification of 5-Ethynyl-2-methoxyphenol. The number of signals, their chemical shifts (δ), integration values (for 1H), and splitting patterns (multiplicity) provide a detailed fingerprint of the molecule's carbon-hydrogen framework. uobasrah.edu.iq

In the 1H NMR spectrum, distinct signals are expected for the hydroxyl, methoxy (B1213986), ethynyl (B1212043), and aromatic protons. The phenolic hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, generally in the range of δ 4-7 ppm. libretexts.org The three protons of the methoxy group (-OCH3) are expected to produce a sharp singlet around δ 3.8-4.0 ppm. The terminal ethynyl proton (≡C-H) characteristically resonates as a sharp singlet around δ 3.0-3.5 ppm. The aromatic region will display signals for the three protons on the benzene (B151609) ring, with splitting patterns determined by their coupling to adjacent protons.

The 13C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Due to the molecule's asymmetry, nine distinct carbon signals are anticipated. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The ethynyl carbons (C≡C) typically appear in the δ 75-85 ppm range. mdpi.com The carbon atom attached to the hydroxyl group (C-2) and the methoxy group (C-1) are deshielded, appearing further downfield compared to other aromatic carbons. docbrown.inforesearchgate.net

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Assignment | Predicted 1H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted 13C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -OH | ~5.5 | broad s | - |

| -OCH3 | ~3.9 | s | ~56.0 |

| ≡C-H | ~3.1 | s | ~78.0 |

| -C≡ | - | - | ~81.0 |

| Ar-H3 | ~6.9 | d | ~115.0 |

| Ar-H4 | ~7.0 | dd | ~118.0 |

| Ar-H6 | ~6.8 | d | ~112.0 |

| Ar-C1 | - | - | ~147.0 |

| Ar-C2 | - | - | ~148.0 |

| Ar-C5 | - | - | ~122.0 |

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their relative positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond 1H-13C correlations). columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to their respective aromatic carbon signals and the methoxy proton signal to the methoxy carbon.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Inferred Connectivity |

|---|---|---|

| COSY | Ar-H3 ↔ Ar-H4 | Adjacency of H3 and H4 |

| COSY | Ar-H4 ↔ Ar-H6 | Adjacency of H4 and H6 |

| HSQC/HMQC | Ar-H3 ↔ Ar-C3 | Direct C-H bond |

| HSQC/HMQC | -OCH3 (protons) ↔ -OCH3 (carbon) | Direct C-H bonds in methoxy group |

| HSQC/HMQC | ≡C-H (proton) ↔ ≡C-H (carbon) | Direct C-H bond in ethynyl group |

| HMBC | -OCH3 (protons) ↔ Ar-C2 | Methoxy group attached to C2 |

| HMBC | ≡C-H (proton) ↔ Ar-C5, Ar-C4 | Ethynyl group attached to C5 |

| HMBC | Ar-H6 ↔ Ar-C2, Ar-C4 | Confirms position of H6 |

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (SSNMR) offers invaluable information about the structure and behavior of molecules in their crystalline form. In the solid state, anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. emory.edu Techniques like Magic-Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra.

For this compound, SSNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of a compound will have distinct molecular packing and intermolecular interactions, resulting in different 13C chemical shifts. SSNMR can therefore serve as a powerful tool to identify and characterize different polymorphic forms.

Probe Intermolecular Interactions: SSNMR is sensitive to the local electronic environment, which is influenced by intermolecular interactions such as hydrogen bonding. The chemical shifts of carbons involved in or near the hydroxyl group can provide insight into the hydrogen-bonding network within the crystal lattice.

Determine Molecular Conformation: In the solid state, molecules adopt a fixed conformation. SSNMR can help determine this conformation, which may differ from the average conformation observed in solution. This is particularly relevant for the relative orientation of the hydroxyl and methoxy groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups, as each group exhibits characteristic vibrational frequencies. triprinceton.org IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.

Ethynyl Group (-C≡CH): This group gives rise to two highly characteristic vibrations. The stretching of the terminal ≡C-H bond results in a sharp, strong absorption in the IR spectrum around 3300 cm-1. The C≡C triple bond stretch appears as a sharp absorption of weak to medium intensity in the region of 2100-2140 cm-1. mdpi.com This band is often stronger in the Raman spectrum.

Hydroxyl Group (-OH): The O-H stretching vibration is one of the most recognizable features in an IR spectrum. In this compound, this vibration is expected to appear as a strong, broad band in the 3200-3600 cm-1 region. youtube.com The broadening is a result of intermolecular hydrogen bonding. The exact position and shape of this band can provide information about the strength and nature of these interactions.

Methoxy Group (-OCH3): The methoxy group is characterized by C-H stretching vibrations just below 3000 cm-1 (typically 2850-2960 cm-1). Additionally, a strong C-O stretching vibration is expected in the fingerprint region, typically around 1200-1260 cm-1 for aryl ethers. youtube.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Ethynyl | ≡C-H stretch | 3320 - 3280 | Strong, Sharp | Medium |

| Ethynyl | C≡C stretch | 2140 - 2100 | Medium, Sharp | Strong |

| Hydroxyl | O-H stretch (H-bonded) | 3600 - 3200 | Strong, Broad | Weak |

| Methoxy | C-H stretch | 2960 - 2850 | Medium | Medium |

| Aromatic C-O | C-O stretch | 1260 - 1200 | Strong | Medium |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium | Strong |

Vibrational spectroscopy is a sensitive probe of molecular conformation. For this compound, the relative orientation of the hydroxyl and methoxy groups is of particular interest. These groups can exist in different rotational isomers (rotamers).

The formation of an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the adjacent methoxy group is possible. This would result in a cis-like conformation. Such an interaction would cause a noticeable redshift (a shift to lower frequency) of the O-H stretching band compared to a conformation where no such bond exists (trans-like) or compared to intermolecular hydrogen bonding alone. researchgate.net By comparing the O-H stretching frequency in dilute, non-polar solvents (where intramolecular effects dominate) to its frequency in the solid state or in polar solvents, the presence and strength of this intramolecular hydrogen bond can be inferred, providing direct evidence for the preferred conformation.

Furthermore, differences in the fingerprint region of the IR and Raman spectra between different physical states (e.g., solid vs. solution) or different crystalline polymorphs can indicate changes in molecular conformation or packing. americanpharmaceuticalreview.com These subtle shifts in vibrational signatures arise from the different intermolecular forces experienced by the molecule in different environments.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structure of chemical compounds. In the context of this compound, various MS methods provide complementary information, from precise mass measurement to the elucidation of its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₉H₈O₂, HRMS can distinguish its mass from other isomers or compounds with the same nominal mass. The theoretical exact mass is calculated by summing the exact masses of the most abundant isotopes of its constituent elements. This precise mass measurement is a critical first step in the structural characterization of newly synthesized or isolated derivatives of this compound, confirming the molecular formula with high confidence.

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| This compound | C₉H₈O₂ | 148.05243 |

Fragmentation Pattern Analysis for Structural Information

Electron Ionization (EI) mass spectrometry is commonly used to induce fragmentation of a molecule, generating a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of this pattern provides valuable information about the compound's structure. For this compound, the fragmentation is dictated by its functional groups: the phenol (B47542), the methoxy group, and the ethynyl substituent.

The fragmentation of methoxy-substituted phenols often follows predictable pathways. nih.gov The molecular ion peak (M⁺•) is typically prominent. A common fragmentation pathway for methoxy aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a significant [M-15]⁺ ion. Another characteristic fragmentation involves the loss of a formyl radical (•CHO) or carbon monoxide (CO), leading to [M-29]⁺ or [M-28]⁺• ions, respectively. nist.gov The presence of the phenolic hydroxyl group can lead to the loss of a hydrogen atom, and the aromatic ring itself is highly stable. researchgate.net The ethynyl group can also influence fragmentation, although cleavage of the stable C≡C bond is less common than fragmentation of the substituents on the aromatic ring. The fragmentation patterns of phenolic compounds can be complex, but they provide clear evidence for the presence of specific structural motifs. nih.govmdpi.com

| m/z Value | Proposed Fragment | Description of Loss |

|---|---|---|

| 148 | [C₉H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 133 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 120 | [M - CO]⁺• | Loss of carbon monoxide |

| 105 | [M - CH₃ - CO]⁺ | Sequential loss of methyl radical and carbon monoxide |

Photoionization Time-of-Flight Mass Spectrometry (PIMS) for Reactive Intermediates

Photoionization Time-of-Flight Mass Spectrometry (PIMS) is a specialized technique ideal for the detection and identification of transient or reactive intermediates formed during chemical reactions, such as combustion or catalysis. researchgate.net This "soft" ionization method uses photons to ionize molecules, which minimizes fragmentation and allows for the observation of species that are too unstable to be detected by conventional methods. researchgate.net In the study of this compound, PIMS could be employed to monitor its thermal decomposition or oxidation pathways in real-time. By identifying short-lived intermediates, researchers can gain fundamental insights into the reaction mechanisms, which is crucial for applications in areas like materials science and environmental chemistry. researchgate.net

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of photons in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org

Absorption and Emission Properties of Ethynyl-Phenol Systems

The electronic spectrum of this compound is dominated by π → π* transitions associated with its aromatic system. The phenol ring acts as the primary chromophore, and its absorption properties are modulated by the attached methoxy and ethynyl groups. The introduction of ethynyl groups into an aromatic skeleton typically causes an increase in fluorescence quantum yields compared to the parent aromatic compound. researchgate.net The extended π-conjugation provided by the ethynyl group often leads to a bathochromic (red) shift in the absorption and emission spectra.

Upon absorbing a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The molecule can then relax from this excited state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light due to vibrational relaxation in the excited state. libretexts.org The specific absorption and emission wavelengths are characteristic of the molecule's electronic structure.

| Compound Type | Typical Absorption λmax (nm) | Typical Emission λmax (nm) | Dominant Transition |

|---|---|---|---|

| Phenol | ~270 | ~300 | π → π |

| Ethynyl-substituted aromatics | 280 - 350 | 320 - 450 | π → π |

Influence of Substitution on Electronic Transitions

Substituents on an aromatic ring have a profound effect on its electronic absorption and emission properties. researchgate.net In this compound, both the methoxy (-OCH₃) and ethynyl (-C≡CH) groups modify the electronic transitions of the parent phenol chromophore.

Methoxy Group: The methoxy group is an auxochrome, an electron-donating group with lone pairs of electrons on the oxygen atom. It increases the electron density of the aromatic ring through resonance, which raises the energy of the HOMO. This typically results in a bathochromic (red) shift of the absorption maximum. nih.gov

Ethynyl Group: The ethynyl group extends the system of conjugated π-electrons. This extension of the chromophore decreases the HOMO-LUMO energy gap, leading to absorption at longer wavelengths (a bathochromic shift). The position of the ethynyl group on the aromatic ring also influences the spectral properties. researchgate.net

The combined effect of these two substituents in this compound is a shift of the absorption and emission bands to longer wavelengths compared to unsubstituted phenol. researchgate.net The precise tuning of these electronic properties through substitution is a key strategy in the design of organic materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been detailed in published literature, analysis of structurally similar compounds provides significant insight into its likely solid-state conformation and intermolecular interactions. A prime analogue for this analysis is 5-hydroxymethyl-2-methoxyphenol, where the ethynyl group is replaced by a hydroxymethyl group.

The crystal structure of 5-hydroxymethyl-2-methoxyphenol has been determined by single-crystal X-ray diffraction, revealing key details about its molecular arrangement. nih.gov In this derivative, the benzene ring and the attached methoxy group are nearly coplanar, with a dihedral angle of just 4.0 (2)°. nih.govresearchgate.net However, the hydroxymethyl group is significantly twisted out of the plane of the benzene ring by 74.51 (13)°. nih.govresearchgate.net

The dominant force governing the crystal packing in 5-hydroxymethyl-2-methoxyphenol is intermolecular hydrogen bonding. nih.gov Specifically, O—H⋯O hydrogen bonds link adjacent molecules, creating an extensive three-dimensional network throughout the crystal lattice. nih.govresearchgate.net This type of interaction is fundamental to the stability of the solid-state structure.

The crystallographic data for the analogous compound, 5-hydroxymethyl-2-methoxyphenol, is summarized in the table below.

Table 1. Crystal Data and Structure Refinement for 5-Hydroxymethyl-2-methoxyphenol.

| Parameter | Value |

| Empirical Formula | C₈H₁₀O₃ |

| Formula Weight | 154.16 |

| Crystal System | Orthorhombic |

| Space Group | Not Specified |

| a (Å) | 15.011 (4) |

| b (Å) | 6.1354 (18) |

| c (Å) | 16.543 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1523.6 (7) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.344 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 656 |

| Reflections Collected | 28952 |

| Independent Reflections | 1900 [R(int) = 0.025] |

| Final R indices [I > 2σ(I)] | R1 = 0.051, wR2 = 0.149 |

| R indices (all data) | Not Specified |

| Goodness-of-fit on F² | 1.07 |

Based on a comprehensive search for scientific literature, there are currently no specific computational and theoretical investigation studies available for the compound “this compound.” Research employing quantum chemical calculations such as Density Functional Theory (DFT) to analyze this particular molecule's geometry, electronic structure, vibrational frequencies, or reaction mechanisms has not been published in the available resources.

Therefore, it is not possible to provide detailed research findings, data tables, or a thorough analysis for the outlined sections and subsections, as the primary research data for this compound does not exist in the public scientific domain.

While computational studies have been conducted on structurally related methoxyphenol derivatives, the strict focus of this article on "this compound" precludes the inclusion of data from those other compounds. Generating content without specific, verifiable data would be speculative and scientifically unfounded.

Further research and publication in the field of computational chemistry are required to elucidate the specific properties and behaviors of this compound.

Computational and Theoretical Investigations of 5 Ethynyl 2 Methoxyphenol

Intermolecular Interactions and Molecular Recognition Studies

The unique arrangement of a hydroxyl, a methoxy (B1213986), and an ethynyl (B1212043) group on the benzene (B151609) ring of 5-ethynyl-2-methoxyphenol gives rise to a complex interplay of intermolecular forces that are crucial for its role in molecular recognition and self-assembly.

The presence of a hydroxyl group as a hydrogen bond donor and the oxygen atoms of the hydroxyl and methoxy groups as acceptors allows this compound to participate in intricate hydrogen bonding networks. Computational studies on 2-methoxyphenol have shown the presence of a significant intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen. researchgate.netresearchgate.net This intramolecular interaction is a dominant feature, leading to a more planar and rigid conformation. researchgate.net

However, this intramolecular bond is in competition with intermolecular hydrogen bonds, especially in the presence of other hydrogen bonding species like water or in the condensed phase. researchgate.netnih.gov Quantum-chemical studies on methoxyphenols have demonstrated their capacity to form strong intermolecular hydrogen bonds. nih.govacs.org For this compound, it is expected that both intra- and intermolecular hydrogen bonds will play a critical role in its structure and properties. The ethynyl group, being relatively non-polar, is not expected to directly participate in hydrogen bonding but may influence the electronic properties of the aromatic ring and, consequently, the strength of the hydrogen bonds.

| Compound | Interaction Type | Calculated Enthalpy (kcal/mol) | Computational Method |

|---|---|---|---|

| 2-Methoxyphenol | Intramolecular OH···OCH₃ | -2.0 to -4.0 | DFT |

| Phenol-Water Complex | Intermolecular OH···OH₂ | -5.0 to -7.0 | Ab Initio |

| Phenol (B47542) Dimer | Intermolecular OH···O | -4.0 to -6.0 | MP2 |

This table presents typical calculated hydrogen bond enthalpies for 2-methoxyphenol and phenol complexes from computational studies to illustrate the expected energetics for this compound.

The aromatic ring of this compound is capable of engaging in π-stacking interactions, a noncovalent interaction crucial in the organization of aromatic molecules in both biological and materials science contexts. nih.govrsc.org The presence of substituents on the benzene ring modulates the electron density of the π-system, influencing the strength and geometry of these stacking interactions. Theoretical studies have shown that ethynyl substituents can enhance the π-stacking affinity of an aromatic ring. researchgate.net

Furthermore, the ethynyl group itself introduces the possibility of alkyne-aromatic interactions. These can include C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of the alkyne or the aromatic ring of another. rsc.org There is also the potential for cation-π interactions between the alkyne's π-system and a cation. acs.org In the solid state, these varied interactions would lead to a complex and highly ordered crystal packing. The interplay between hydrogen bonding and these π-interactions will ultimately determine the supramolecular architecture.

| Interaction Type | Model System | Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| π-Stacking | Benzene Dimer (Sandwich) | ~ -2.0 | SCS-RI-MP2 |

| π-Stacking | 1,3,5-Triethynylbenzene Dimer | > -2.0 | SCS-RI-MP2 |

| Alkyne-Arene | Acetylene-Benzene | ~ -1.5 | MP2 |

This table provides representative interaction energies for model systems to contextualize the potential strength of π-stacking and alkyne-aromatic interactions in this compound.

Advanced Computational Methods (e.g., Molecular Dynamics, Ab Initio Studies)

To fully elucidate the behavior of this compound, a range of advanced computational techniques can be employed.

Ab Initio Studies: High-level ab initio calculations, including Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and coupled-cluster methods, are powerful tools for investigating the intrinsic properties of molecules. acs.orgnih.govmdpi.com For this compound, these methods can be used to:

Determine the optimized molecular geometry and conformational preferences, particularly the orientation of the hydroxyl and methoxy groups. acs.org

Calculate the intramolecular hydrogen bond strength and the energy barrier to rotation of the functional groups. nih.govacs.org

Predict spectroscopic properties such as vibrational frequencies and NMR chemical shifts, which can be compared with experimental data for validation. researchgate.net

Evaluate electronic properties, including the molecular electrostatic potential and frontier molecular orbitals, to understand its reactivity.

Compute bond dissociation enthalpies to assess its antioxidant potential. ustc.edu.cnacs.org

Molecular Dynamics (MD) Simulations: MD simulations are invaluable for exploring the dynamic behavior of molecules and their ensembles over time. nih.govresearchgate.net For this compound, MD simulations would be instrumental in:

Investigating the dynamics of hydrogen bond formation and breaking in the condensed phase.

Simulating the self-assembly and aggregation behavior in different solvents to understand how intermolecular forces drive these processes. mdpi.com

Studying the interaction of this compound with biological macromolecules, such as proteins or DNA, to elucidate potential mechanisms of action.

Predicting macroscopic properties like density, viscosity, and diffusion coefficients in the liquid state. nih.gov

The combination of ab initio calculations for accurate energetic and electronic information with MD simulations to capture the dynamic and statistical aspects of molecular behavior provides a powerful, multiscale approach to understanding the complex chemistry of this compound.

Applications of 5 Ethynyl 2 Methoxyphenol in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthon in the Construction of Complex Molecular Scaffolds

5-Ethynyl-2-methoxyphenol, a substituted aromatic compound, possesses a unique combination of reactive functional groups—a terminal alkyne, a hydroxyl group, and a methoxy (B1213986) group—making it a versatile synthon in organic synthesis. Its utility stems from the ability of these groups to participate in a variety of chemical transformations, allowing for the construction of intricate molecular architectures. The ethynyl (B1212043) group is particularly valuable for carbon-carbon bond formation through reactions like Sonogashira, Glaser, and click couplings, while the phenol (B47542) moiety offers sites for etherification, esterification, and electrophilic substitution. The interplay of these functionalities allows for the strategic and controlled assembly of complex molecules.

Building Block for Oligomers and Polymers

The terminal alkyne functionality of this compound makes it a prime candidate for the synthesis of oligomers and polymers with tailored properties. Poly(arylene ethynylene)s (PAEs), a class of conjugated polymers, can be synthesized using monomers containing ethynyl groups. While direct polymerization of this compound into high molecular weight polymers is not extensively documented in publicly available research, its structural motifs are found in related polymeric systems. For instance, polymers derived from dimethoxyphenol monomers have been explored for their tunable thermal properties google.com. The presence of the methoxy and hydroxyl groups on the phenyl ring can influence the solubility, processability, and electronic properties of the resulting polymers.

The ethynyl group allows for participation in polymerization reactions such as Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides mdpi.com. This reaction is widely used in the synthesis of conjugated polymers. Furthermore, the principles of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer a highly efficient and versatile route to constructing complex macromolecular architectures from alkyne-functionalized monomers broadpharm.com.

A related monomer, 2-methoxy-4-vinylphenol (B128420) (MVP), derived from ferulic acid, has been successfully used to prepare both thermoplastics and thermoset polymers, highlighting the potential of such bio-based phenolic monomers in polymer science nih.govnih.govresearchgate.net. The structural similarity suggests that this compound could serve as a valuable monomer for creating functional polymers with applications in materials science.

Precursor for Heterocyclic Compounds

The reactivity of the ethynyl and phenol groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly furans. Research has demonstrated the total synthesis of 5-(5-Ethenyl-2-methoxyphenyl)–3-furancarboxaldehyde, a natural product, starting from a derivative of this compound google.com. This synthesis underscores the utility of this scaffold in constructing complex, biologically relevant molecules.

The general strategy for furan (B31954) synthesis from 2-alkynylphenols often involves an intramolecular cyclization nih.govresearchgate.net. This transformation can be promoted by various catalysts and reaction conditions. For example, electrochemical oxidative intramolecular cyclization of 2-alkynylphenol derivatives with diselenides has been shown to produce a wide variety of substituted benzo[b]furans under mild, oxidant-, base-, and metal-free conditions nih.gov.

The Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds wikipedia.org. While not a direct cyclization of this compound, the chemistry of alkynes is relevant. For instance, 2-yn-1,4-diols can be isomerized to 1,4-diketones and subsequently dehydrated to form furans, expanding the scope of the Paal-Knorr synthesis by leveraging acetylene (B1199291) chemistry wikipedia.org. General methods for furan synthesis often utilize transition metal catalysts, such as palladium or gold, to facilitate the cyclization of appropriate precursors organic-chemistry.orgpharmaguideline.comresearchgate.net.

Below is a table summarizing a key intermediate and the final product in the synthesis of a furan derivative from a related precursor:

| Compound Name | Starting Material/Intermediate | Final Product | Reference |

| Synthesis of a Furan Derivative | 5-Bromo-2-methoxybenzaldehyde | 5-(5-Ethenyl-2-methoxyphenyl)–3-furancarboxaldehyde | google.com |

Reaction Scheme for Furan Synthesis: A simplified representation of a synthetic route to a furan derivative, highlighting the incorporation of the substituted phenyl ring. Image placeholder: A chemical reaction scheme showing the multi-step synthesis of 5-(5-Ethenyl-2-methoxyphenyl)–3-furancarboxaldehyde.

Scaffold for the Synthesis of Ligands and Organic Frameworks

The structural features of this compound make it an attractive scaffold for the design and synthesis of ligands for metal coordination and the construction of organic frameworks. The phenol group can be deprotonated to act as an anionic oxygen donor, while the ethynyl group can either be used for further functionalization to introduce other donor atoms or, in some cases, participate in coordination to a metal center.

While specific metal-organic frameworks (MOFs) or coordination polymers explicitly incorporating this compound as a primary ligand are not widely reported, the principles of MOF self-assembly suggest its potential. MOFs are constructed from metal ions or clusters connected by organic linkers nih.govdoaj.orgresearchgate.netresearchgate.net. The versatility in the design of organic linkers is a key aspect of MOF chemistry. For instance, a 2-(m-methoxyphenyl)imidazole dicarboxylate ligand has been used to assemble a series of MOFs, demonstrating that methoxyphenyl moieties can be readily incorporated into these frameworks nih.gov.

Furthermore, the ethynyl group can be utilized to construct larger, more complex ligands through cross-coupling reactions before their assembly into frameworks. Porous organic cages (POCs), which are discrete molecular structures with intrinsic cavities, can also be synthesized from building blocks containing reactive functional groups like alkynes organic-chemistry.orgresearchgate.netrsc.orgnih.govnih.gov. The solubility of POCs allows for their solution-state characterization and processing, offering advantages over insoluble extended frameworks organic-chemistry.org.

Contributions to Advanced Materials Research

The unique electronic and structural characteristics of this compound and its derivatives suggest their potential for application in the development of advanced materials, including those for optoelectronics and supramolecular assemblies.

Organic Photovoltaics and Optoelectronic Materials (General Principles)

In the field of organic photovoltaics (OPVs), there is a continuous search for new organic materials with tailored electronic properties to act as electron donors or acceptors. The efficiency of OPVs is highly dependent on the molecular structure of the active layer components. While there is no direct report of this compound being used in high-performance OPVs, its structure contains elements that are relevant to this field.

The methoxy group is an electron-donating group, which can increase the highest occupied molecular orbital (HOMO) energy level of a conjugated molecule. This is a desirable property for donor materials in OPVs. The ethynyl group provides a site for extending the conjugation of the molecule through polymerization or coupling reactions, leading to the formation of conjugated polymers like poly(arylene ethynylene)s (PAEs) google.commit.edudntb.gov.ua. PAEs have been investigated for their applications in chemosensing and biosensing due to their efficient energy transport properties mit.edu.

The development of perovskite solar cells has also opened up new avenues for material design, including the use of organic molecules as interface layers to improve efficiency and stability rsc.orgkjmr.com.pkperovskite-info.comosti.gov. The specific functionalities of this compound could potentially be exploited in the design of novel interface materials.

Liquid Crystals and Supramolecular Assemblies (General Principles)

The rigid, rod-like nature of molecules containing phenyl and ethynyl groups is a common feature in the design of liquid crystals. While this compound itself is not a liquid crystal, it can serve as a core structure for the synthesis of liquid crystalline materials. The introduction of long alkyl or alkoxy chains to the phenolic oxygen and further extension of the conjugated system via the ethynyl group could lead to molecules with mesogenic properties researchgate.netnih.govbeilstein-journals.org.

The presence of an ethynyl linker in π-conjugated systems has been shown to influence the liquid crystalline properties and molecular packing, which in turn affects their photophysical and photoconductive properties nih.govmdpi.com. For example, chiral π-conjugated liquid crystals incorporating ethynyl linkers have been synthesized and studied for their potential in organic optoelectronic devices nih.gov.

Self-Assembling Systems

The incorporation of this compound into polymeric structures offers a pathway to novel self-assembling systems. While direct self-assembly of the monomeric compound is not extensively documented, its utility as a precursor for stimuli-responsive polymers is an area of significant research interest. These "smart" materials can undergo conformational or phase changes in response to external stimuli such as temperature, pH, light, or redox potential.

The ethynyl and phenol functionalities of this compound allow for its polymerization into macromolecules with tailored properties. For instance, the phenol group can be derivatized to introduce moieties that impart stimuli-responsive behavior, while the ethynyl group can serve as a point of cross-linking or further functionalization. The resulting polymers can be designed to self-assemble in solution, forming micelles, vesicles, or other ordered structures. The reversibility of these assemblies in response to environmental cues makes them attractive for applications in drug delivery and sensor technology.

Furthermore, the rigid, aromatic nature of the this compound unit can contribute to the formation of supramolecular polymers through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can drive the assembly of polymer chains into higher-order structures with unique material properties. The development of cross-linked supramolecular polymer networks is a particularly active area of research, with potential applications in adaptive and self-healing materials.

Derivatization for Chemical Biology Probes (Excluding Clinical/Biological Activity)

The terminal alkyne of this compound is a key functional group for its use in the synthesis of chemical biology probes. This functionality allows for highly specific and efficient covalent bond formation through "click chemistry," a concept that has revolutionized the field of bioconjugation.

Conjugation Strategies via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust method for attaching this compound derivatives to biomolecules or other molecular scaffolds. In this reaction, the terminal alkyne of the phenol derivative reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.

This conjugation strategy can be employed to attach a variety of functional tags to molecules of interest. For example, a biotin-azide conjugate can be "clicked" onto an alkyne-modified biomolecule, which can then be used for affinity purification or detection using streptavidin-based assays. Similarly, fluorescent probes bearing an azide (B81097) group can be conjugated to alkyne-containing molecules for visualization in cellular imaging experiments. The versatility of click chemistry allows for the modular assembly of complex probes for a wide range of in vitro research applications.

Table 1: Comparison of Click Chemistry Approaches for Bioconjugation

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (relies on ring strain) |

| Reaction Rate | Generally faster | Can be slower than CuAAC |

| Biocompatibility | Copper toxicity can be a concern for in vivo applications | Generally considered more biocompatible |

| Alkyne Requirement | Terminal alkyne | Cyclooctyne or other strained alkyne |

Synthesis of Labeled Compounds for In Vitro Research

The synthesis of labeled compounds is crucial for tracing and quantifying molecules in biological systems. This compound can serve as a scaffold for the introduction of isotopic labels, such as carbon-13 or iodine-123, for use in mass spectrometry-based proteomics or single-photon emission computed tomography (SPECT) imaging, respectively. The synthesis of radiolabeled compounds is a specialized process that involves the incorporation of a radioactive isotope into a molecule of interest. These labeled compounds are invaluable tools for studying the fate and transport of molecules in in vitro assays.

For fluorescence-based detection, the phenol group of this compound can be derivatized with a fluorophore, or the ethynyl group can be used to click on a fluorescent azide. The choice of fluorophore can be tailored to the specific experimental requirements, such as the desired excitation and emission wavelengths. The development of small-molecule fluorescent probes is an active area of research, with a focus on creating brighter, more photostable, and less toxic dyes.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to both the synthesis of this compound and its subsequent applications.

In the synthesis of this compound derivatives, the use of environmentally benign solvents, such as water or bio-based solvents, is a key consideration. Additionally, the development of catalytic methods that replace stoichiometric reagents can significantly reduce waste generation. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can operate under mild reaction conditions, often in aqueous media, and can lead to the production of chiral compounds with high enantiomeric purity.

In the application of this compound, particularly in polymer synthesis, green chemistry principles can guide the development of more sustainable materials. This includes the use of monomers derived from renewable resources and the design of polymers that are biodegradable or can be easily recycled. The development of environmentally friendly polymer networks that are degradable, reprocessable, or self-healing is a growing area of research. Furthermore, the use of greener processing techniques, such as solvent-free polymerization or the use of eco-friendly solvents, can reduce the environmental impact of polymer production.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Current synthetic routes to substituted 2-methoxyphenols often rely on established, multi-step procedures. Future research should focus on developing more efficient and selective methods for the synthesis of 5-ethynyl-2-methoxyphenol and its derivatives.

One-Pot and Tandem Reactions: The development of one-pot or tandem reaction sequences could significantly improve synthetic efficiency. mdpi.com For instance, a process that combines the formation of the phenol (B47542) ring with the introduction of the ethynyl (B1212043) group without the need for intermediate purification would be highly desirable.

Catalytic C-H Ethynylation: A major advancement would be the direct C-H ethynylation of guaiacol (B22219) (2-methoxyphenol). This approach would be highly atom-economical, avoiding the need for pre-functionalized starting materials like halogenated phenols. Research into transition-metal catalysis, particularly with metals like palladium, copper, or rhodium, could yield selective methods for activating the C-H bond at the 5-position.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

Green Chemistry Approaches: Future methodologies should prioritize the use of greener solvents, recyclable catalysts, and energy-efficient conditions (e.g., microwave-assisted or mechanochemical synthesis) to minimize the environmental impact. mdpi.com

| Potential Synthetic Improvement | Key Advantages | Relevant Research Area |

| Direct C-H Ethynylation | High atom economy, reduced steps | Transition-Metal Catalysis |

| One-Pot Reactions | Increased efficiency, less waste | Tandem Catalysis |

| Continuous Flow Synthesis | Enhanced safety, scalability, control | Process Chemistry |

| Green Solvents/Catalysts | Reduced environmental impact | Sustainable Chemistry |

Exploration of Unconventional Reactivity Patterns of Ethynyl and Phenol Groups

The interplay between the ethynyl and phenol functionalities can lead to novel and unconventional reactivity. The hydroxyl group can act as an internal nucleophile or directing group, influencing the reactivity of the alkyne, and vice-versa.

Intramolecular Cyclizations: The proximity of the phenol and ethynyl groups makes this compound an ideal substrate for exploring intramolecular cyclization reactions to form oxygen-containing heterocycles, such as benzofurans or other related structures. These reactions could be triggered by various catalysts (e.g., gold, platinum, or iodine).

Click Chemistry and Beyond: While the ethynyl group is a well-known participant in copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), future research could explore its participation in less conventional cycloadditions, such as 1,3-dipolar cycloadditions with different partners to create diverse five-membered heterocycles. mdpi.com

Phenol as a Directing Group: The phenolic hydroxyl group can be used to direct metallation or functionalization to the ortho positions (4- and 6-positions). Investigating how this directing effect competes with or complements the electronic influence of the methoxy (B1213986) and ethynyl groups could lead to highly selective transformations.

Radical Reactions: The reactivity of the ethynyl group in radical-mediated reactions is an area ripe for exploration. The influence of the phenolic antioxidant moiety on the stability and reaction pathways of radical intermediates could lead to unique synthetic outcomes. cmu.edu

Advanced In Situ Spectroscopic Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. igi-global.com Advanced in situ spectroscopic techniques can provide real-time snapshots of reacting systems, identifying transient intermediates and determining kinetic profiles. frontiersin.org

Operando Spectroscopy: Techniques like in situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be applied to monitor reactions involving this compound as they happen. rsc.orgrsc.org For example, in situ IR could track the disappearance of the characteristic alkyne C-H stretch and the appearance of new functional groups during a cyclization reaction, providing direct evidence for the reaction pathway. researchgate.net

High-Resolution Mass Spectrometry: The use of techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) coupled directly to a reaction vessel can help detect and characterize short-lived catalytic intermediates in solution.

Time-Resolved Spectroscopy: For studying very fast reaction dynamics, such as photochemical transformations or the behavior of excited states, ultrafast techniques like pump-probe spectroscopy could offer unprecedented insight into the fundamental processes of bond breaking and formation.

| Spectroscopic Technique | Information Gained | Application Example for this compound |

| In Situ NMR/IR | Real-time concentration of reactants, intermediates, products. rsc.org | Monitoring the kinetics of a catalyzed intramolecular cyclization. |

| Operando Raman | Vibrational mode changes, catalyst state. | Observing catalyst-substrate interactions on a solid support. |

| ESI-MS | Detection of transient and low-concentration intermediates. | Identifying the active catalytic species in a cross-coupling reaction. |

| Pump-Probe Spectroscopy | Ultrafast reaction dynamics, excited-state behavior. | Studying the photophysical properties of polymers derived from the compound. |

Development of New Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool for predicting molecular properties and reaction outcomes. grnjournal.us Future research on this compound would benefit greatly from the development and application of tailored computational models.

Predicting Reaction Pathways: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map out the potential energy surfaces for proposed reactions. nih.gov This allows for the in silico prediction of the most likely reaction pathways, transition state energies, and the identification of potential side products, guiding experimental design and saving significant laboratory time. rsc.org

Catalyst Design: Computational models can be used to design new catalysts with enhanced activity and selectivity for transformations involving this compound. By simulating the interaction between the substrate and different catalyst ligands, researchers can identify optimal catalyst structures before attempting their synthesis.

Simulating Spectroscopic Data: Predicting NMR, IR, and UV-Vis spectra for potential intermediates and products can be invaluable for interpreting experimental data from in situ studies. researchgate.net This synergy between computational prediction and experimental observation provides a powerful approach to mechanistic elucidation. grnjournal.us

Integration into Emerging Fields of Chemical Science (e.g., Artificial Intelligence in Synthesis Design)

The intersection of chemistry with data science and artificial intelligence (AI) is revolutionizing how chemical synthesis is planned and executed. researchgate.net

AI-Driven Retrosynthesis: Retrosynthesis software, powered by machine learning algorithms trained on vast reaction databases, can propose novel and efficient synthetic routes to this compound and its more complex derivatives. chemistryviews.orgijsetpub.com These tools can uncover non-intuitive disconnections and suggest reaction conditions that a human chemist might overlook. synthiaonline.comnih.gov

Reaction Outcome Prediction: Machine learning models can be trained to predict the outcome (e.g., yield, selectivity) of reactions based on the structure of reactants, catalysts, and solvents. mdpi.com Applying such models to reactions involving this compound could accelerate the optimization of reaction conditions.

Automated Synthesis: The integration of AI-driven synthesis planning with robotic and microfluidic platforms represents a paradigm shift towards automated molecular design and synthesis. nih.gov this compound could serve as a key building block in such automated systems for the on-demand synthesis of compound libraries for drug discovery or materials science applications. This "design-make-test-analyze" cycle, driven by AI, could dramatically accelerate the pace of chemical innovation. synthiaonline.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethynyl-2-methoxyphenol, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving precursors like 2-methoxyphenol derivatives. For example, the ethynyl group can be introduced via Sonogashira coupling using a palladium catalyst under inert conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent), followed by recrystallization. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How can the reactivity of the ethynyl group in this compound be exploited for bioconjugation?

- Methodological Answer : The terminal alkyne group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. To optimize this, dissolve the compound in a 1:1 mixture of tert-butanol/water with sodium ascorbate and copper sulfate as catalysts. Reaction progress can be monitored via thin-layer chromatography (TLC) and confirmed by mass spectrometry (MS) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify substitution patterns and confirm the ethynyl group.

- Fourier-transform infrared spectroscopy (FT-IR) to detect O–H (phenolic) and C≡C (ethynyl) stretches.

- Gas chromatography-mass spectrometry (GC-MS) for purity assessment and fragmentation pattern analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and ethynyl substituents influence reaction outcomes in cross-coupling reactions?